Kaempferide

Catalog No.
S531556
CAS No.
491-54-3
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kaempferide

CAS Number

491-54-3

Product Name

Kaempferide

IUPAC Name

3,5,7-trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-10-4-2-8(3-5-10)16-15(20)14(19)13-11(18)6-9(17)7-12(13)22-16/h2-7,17-18,20H,1H3

InChI Key

SQFSKOYWJBQGKQ-UHFFFAOYSA-N

SMILES

O=C1C(O)=C(C2=CC=C(OC)C=C2)OC3=C1C(O)=CC(O)=C3

Solubility

Soluble in DMSO

Synonyms

3 5 7-trihydroxy-4'-methoxyflavone, kaempferide

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O

Description

The exact mass of the compound Kaempferide is 300.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407294. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Kaempferols - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Kaempferide is a naturally occurring flavonoid compound found in various fruits, vegetables, and beverages like tea []. Due to its unique properties, Kaempferide has emerged as a valuable tool in several scientific research areas:

Pharmaceutical Research

Kaempferide plays a significant role in drug discovery and development []. Researchers utilize Kaempferide to identify and characterize potential drug targets. By studying how Kaempferide interacts with cells and biological processes, scientists gain insights for designing and formulating innovative therapeutic agents [].

Phytochemical Analysis

Kaempferide's distinct flavone structure makes it a crucial reference substance for identifying and quantifying its presence in plants and herbal extracts []. This allows researchers to investigate the distribution and concentration of Kaempferide within various plant sources, providing valuable information for future studies and potential applications.

Biochemical Research

The antioxidant and anti-inflammatory properties of Kaempferide are a major focus of biochemical research []. Scientists use Kaempferide to study its interactions with cellular components and signaling pathways. This helps to elucidate the underlying mechanisms by which Kaempferide might promote cellular health and potentially mitigate disease processes.

Biomedical Research

Kaempferide serves as a significant tool in biomedical research, aiding scientists in exploring its effects on various biological processes and disease models []. By investigating how Kaempferide influences these models, researchers can gain a deeper understanding of the molecular mechanisms associated with specific diseases. This knowledge can pave the way for identifying potential therapeutic interventions.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.2

Exact Mass

300.0634

Appearance

Solid powder

Melting Point

227-229°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

508XL61MPD

Other CAS

491-54-3

Wikipedia

Kaempferide

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Nguyen VS, Shi L, Luan FQ, Wang QA. Synthesis of kaempferide Mannich base derivatives and their antiproliferative activity on three human cancer cell lines. Acta Biochim Pol. 2015;62(3):547-52. doi: 10.18388/abp.2015_992. Epub 2015 Sep 8. PubMed PMID: 26345098.
2: Eerduna G, Wei D, Yu X, Qu S, Sui D. Kaempferide-7-O-(4"-O-acetylrhamnosyl)-3-O-rutinoside reduces myocardial infarction size after coronary artery ligation in rats. Pharmazie. 2013 Jun;68(6):453-8. PubMed PMID: 23875254.
3: Song P, Yao J, Ma HP, Ge BF, Chen KM, Guo XY, Lü X. [Comparison of effects of kaempferide and anhydroicaritin on biomineralization of cultured osteoblasts]. Yao Xue Xue Bao. 2012 Jul;47(7):890-6. Chinese. PubMed PMID: 22993853.
4: Zhao XZ, Li XW, Jin YR, Yu XF, Qu SC, Sui DY. Hypolipidemic effects of kaempferide-7-O-(4''-O-acetylrhamnosyl)-3-O-rutinoside in hyperlipidemic rats induced by a high-fat diet. Mol Med Rep. 2012 Mar;5(3):837-41. doi: 10.3892/mmr.2011.714. Epub 2011 Dec 15. PubMed PMID: 22179545.
5: Martineti V, Tognarini I, Azzari C, Carbonell Sala S, Clematis F, Dolci M, Lanzotti V, Tonelli F, Brandi ML, Curir P. Inhibition of in vitro growth and arrest in the G0/G1 phase of HCT8 line human colon cancer cells by kaempferide triglycoside from Dianthus caryophyllus. Phytother Res. 2010 Sep;24(9):1302-8. doi: 10.1002/ptr.3105. PubMed PMID: 20104502.
6: Lu L, Song FR, Tsao R, Jin YR, Liu ZQ, Liu SY. Studies on the homolytic and heterolytic cleavage of kaempferol and kaempferide glycosides using electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2010 Jan;24(1):169-72. doi: 10.1002/rcm.4368. PubMed PMID: 19960496.
7: de Monbrison F, Maitrejean M, Latour C, Bugnazet F, Peyron F, Barron D, Picot S. In vitro antimalarial activity of flavonoid derivatives dehydrosilybin and 8-(1;1)-DMA-kaempferide. Acta Trop. 2006 Jan;97(1):102-7. Epub 2005 Oct 26. PubMed PMID: 16256062.
8: Otake Y, Walle T. Oxidation of the flavonoids galangin and kaempferide by human liver microsomes and CYP1A1, CYP1A2, and CYP2C9. Drug Metab Dispos. 2002 Feb;30(2):103-5. PubMed PMID: 11792676.
9: Curir P, Dolci M, Lanzotti V, Taglialatela-Scafati O. Kaempferide triglycoside: a possible factor of resistance of carnation (Dianthus caryophyllus) to Fusarium oxysporum f. sp. dianthi. Phytochemistry. 2001 Apr;56(7):717-21. PubMed PMID: 11314958.

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